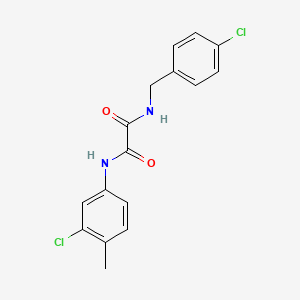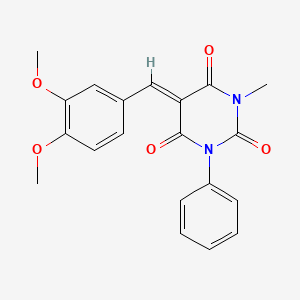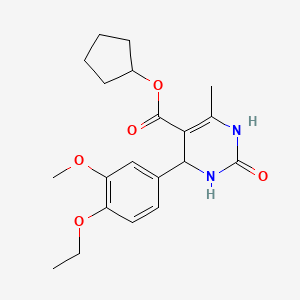
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as CBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBE is a small molecule that has been shown to interact with various receptors and enzymes in the body, making it a valuable tool for investigating biological pathways and disease mechanisms.
作用機序
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's mechanism of action is complex and involves interactions with multiple receptors and enzymes in the body. One of its primary targets is the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can increase the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to modulate the activity of certain receptors involved in neurotransmission, leading to potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the primary advantages of N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's complex mechanism of action and multiple targets can make it difficult to interpret results from experiments. Additionally, its potential effects on the endocannabinoid system may limit its use in certain experimental settings.
将来の方向性
There are numerous potential future directions for research involving N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's interactions with the endocannabinoid system may have implications for the development of novel drugs targeting this system. Overall, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's unique properties and potential applications make it an exciting area of research for scientists in a range of disciplines.
合成法
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography or recrystallization.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of specific enzymes. Inflammation research has demonstrated that N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can reduce the production of inflammatory cytokines, which are involved in a range of diseases. In neurological research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to modulate the activity of certain receptors involved in neurotransmission, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10-2-7-13(8-14(10)18)20-16(22)15(21)19-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCGAFNKGHTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4958272.png)
![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)

![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)